4-Chloro-1-fluoropentane
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Overview
Description
4-Chloro-1-fluoropentane is an organic compound with the molecular formula C5H10ClF. It belongs to the class of haloalkanes, which are alkanes substituted with one or more halogen atoms. This compound is characterized by the presence of a chlorine atom and a fluorine atom attached to a pentane chain. Haloalkanes are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-1-fluoropentane can be synthesized through various methods. One common approach involves the halogenation of pentane. The process typically includes the following steps:
Chlorination: Pentane is first chlorinated using chlorine gas in the presence of ultraviolet light or a radical initiator to produce 4-chloropentane.
Fluorination: The 4-chloropentane is then treated with a fluorinating agent such as hydrogen fluoride or a fluorine gas to replace one of the hydrogen atoms with a fluorine atom, resulting in this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-fluoropentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Elimination: Strong bases like sodium ethoxide or potassium hydroxide are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution: Products like 4-hydroxy-1-fluoropentane or 4-amino-1-fluoropentane.
Elimination: Formation of pentenes.
Oxidation and Reduction: Various alcohols or alkanes depending on the specific reaction.
Scientific Research Applications
4-Chloro-1-fluoropentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of haloalkanes with biological systems.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-fluoropentane involves its reactivity with various nucleophiles and bases. The presence of both chlorine and fluorine atoms makes it a versatile compound for different chemical transformations. The molecular targets and pathways depend on the specific reaction it undergoes, such as nucleophilic substitution or elimination.
Comparison with Similar Compounds
4-Chloropentane: Similar structure but lacks the fluorine atom.
1-Fluoropentane: Similar structure but lacks the chlorine atom.
4-Bromo-1-fluoropentane: Contains a bromine atom instead of chlorine.
Uniqueness: 4-Chloro-1-fluoropentane is unique due to the presence of both chlorine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. This dual halogenation allows for a broader range of chemical reactions and applications.
Properties
IUPAC Name |
4-chloro-1-fluoropentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClF/c1-5(6)3-2-4-7/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIULRAKEPNLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCF)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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